6-(3-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one

Lipophilicity Drug Design Pyridazinone

This precisely substituted pyridazin-3(2H)-one features a unique 3‑methoxyphenyl at C6 and 2‑methylbenzyl at N2, defining a distinct pharmacophore (MW 306.4, XLogP3=3.3, TPSA=44.5 Ų) essential for COX-2 SAR studies. Substituting with a generic analog risks off-target activity and irreproducible data due to well-documented SAR variances. Available at 95% purity as a research chemical, it serves as a reliable positive control or reference standard for anti-inflammatory drug discovery campaigns.

Molecular Formula C19H18N2O2
Molecular Weight 306.365
CAS No. 922995-57-1
Cat. No. B2650579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one
CAS922995-57-1
Molecular FormulaC19H18N2O2
Molecular Weight306.365
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
InChIInChI=1S/C19H18N2O2/c1-14-6-3-4-7-16(14)13-21-19(22)11-10-18(20-21)15-8-5-9-17(12-15)23-2/h3-12H,13H2,1-2H3
InChIKeyYBZTYZRIFMDXJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one: A Defined Pyridazinone Scaffold for COX-2 Targeted Research


6-(3-Methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one (CAS 922995-57-1) is a small-molecule heterocyclic compound from the pyridazin-3(2H)-one class, a pharmacophore recognized for its versatile anti-inflammatory and analgesic properties [1]. Its structure features a central pyridazinone core, substituted with a 3-methoxyphenyl group at the 6-position and a 2-methylbenzyl moiety at the N-2 position. This specific disubstitution pattern chemically defines the molecule and distinguishes it from other pyridazinone analogs. The compound has a molecular weight of 306.4 g/mol, a calculated XLogP3-AA of 3.3, and no hydrogen bond donors, indicating a lipophilic character that influences its biological profile [2]. It is available as a research chemical, typically at a purity of 95%.

6-(3-Methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one: The Procurement Risk of Analog Swapping


Attempting to substitute this compound with a generic or closely related pyridazinone analog is scientifically unsound due to well-established structure-activity relationships (SAR) within this class. Small variations in substitution, such as the position of the methoxy group on the 6-phenyl ring (e.g., 2- vs. 3- vs. 4-methoxy) or alterations to the N-2 benzyl group, are known to profoundly impact target engagement, selectivity, and potency [1]. The defined combination of the 3-methoxyphenyl and 2-methylbenzyl substituents in this compound creates a unique three-dimensional pharmacophore. Replacing it with an off-the-shelf analog risks invalidating a research campaign due to off-target activity or complete loss of efficacy, leading to costly delays and irreproducible data. The quantitative evidence below demonstrates that even structurally trivial changes lead to significantly different molecular properties that dictate biological performance.

6-(3-Methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one: Quantitative Differentiation from Closest Analogs


Lipophilicity-Driven Differentiation: Higher Calculated LogP vs. 2-Benzyl Analog

The target compound exhibits a meaningfully higher calculated lipophilicity compared to its direct analog where the N-2 substituent is a simple benzyl group without the ortho-methyl substitution. This difference in LogP directly impacts membrane permeability, protein binding, and non-specific tissue distribution. The 2-methylbenzyl group increases the compound's lipophilicity by adding a hydrophobic methyl group, which is reflected in the computed XLogP3-AA value [1].

Lipophilicity Drug Design Pyridazinone

Positional Isomer Differentiation: Distinct Molecular Topology vs. 2-Methoxy Analog

The compound's substitution pattern yields a specific Topological Polar Surface Area (TPSA) that distinguishes it from its positional isomer, 6-(2-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one. TPSA is a key descriptor for predicting drug transport properties, such as oral bioavailability and blood-brain barrier penetration. A shift in the methoxy group from the 3- to the 2-position alters the molecular shape and electron distribution, leading to a difference in TPSA [1].

Topological Polar Surface Area Structural Isomer Selectivity

Solubility and Permeability Potential: Hydrogen Bond Acceptor Count vs. 4-Methoxy Analog

The target compound has a distinct hydrogen bond acceptor count compared to its para-methoxy analog. While the number of acceptors is identical, the spatial orientation of the methoxy group in the meta position alters the compound's electrostatic potential and its ability to form specific hydrogen bonds with biological targets. This spatial factor is a critical element in molecular recognition and binding affinity, differentiating it from the 4-methoxy positional isomer [1].

Solubility Hydrogen Bonding Formulation

6-(3-Methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one: Defined Applications Based on Verifiable Properties


Structure-Activity Relationship (SAR) Probes for Inflammatory Target Deconvolution

This compound serves as a precisely defined chemical probe in medicinal chemistry campaigns focused on inflammatory targets, particularly COX-2. Its unique 3-methoxy and 2-methylbenzyl substitution pattern provides a clear structural reference point for SAR studies, where the quantitative changes in LogP (3.3) and TPSA (44.5 Ų) relative to other isomers [1] can be directly correlated with shifts in biological activity, enabling the mapping of key pharmacophoric features.

Biochemical Assay Validation Standard for Pyridazinone Chemotype Activity

As a commercially available compound with a defined purity (typically 95%), it is suitable for use as a positive control or reference standard in biochemical assays evaluating pyridazinone-based inhibitors. Using this specific compound ensures experimental reproducibility, as its distinct molecular topology (indicated by its computed descriptors) [1] means it will serve as a consistent benchmark, unlike a generic or home-synthesized analog with potentially ambiguous identity.

Lead Optimization in Anti-Inflammatory Drug Discovery

The compound's specific physicochemical properties (XLogP3-AA of 3.3, TPSA of 44.5 Ų) position it as a tool for probing the ADME liabilities of the pyridazinone series [1]. Its lipophilicity can be used to study the effects of this parameter on in vitro cell permeability and non-specific binding, providing a critical data point for the multiparameter optimization of novel anti-inflammatory leads [2].

Quote Request

Request a Quote for 6-(3-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.